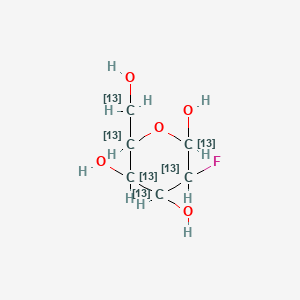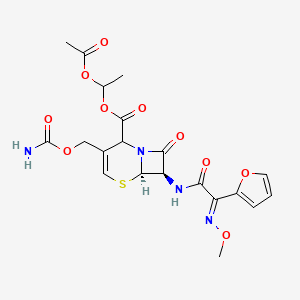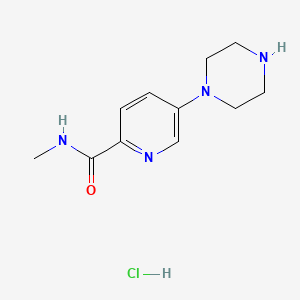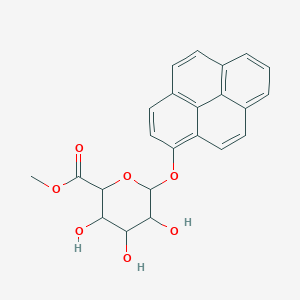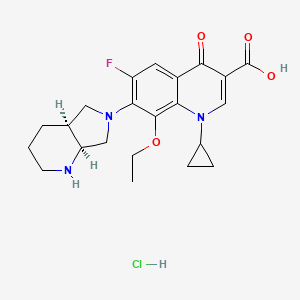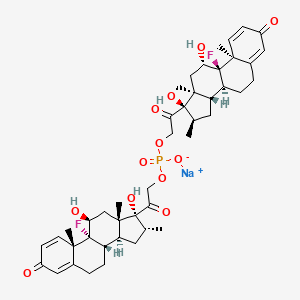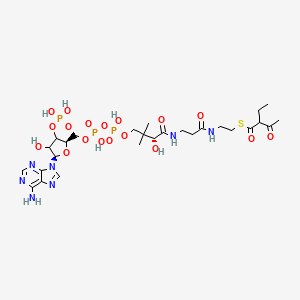
Coenzyme A S-(2-Ethyl-3-oxobutanoate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Coenzyme A S-(2-Ethyl-3-oxobutanoate) is a derivative of Coenzyme A, a vital cofactor in enzymatic acetyl transfer reactions. This compound plays a significant role in various biochemical processes, particularly in the synthesis and oxidation of fatty acids and the oxidation of pyruvate in the citric acid cycle.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Coenzyme A S-(2-Ethyl-3-oxobutanoate) involves multiple steps, starting from the basic building blocks of Coenzyme A. The process typically includes the formation of the thioester bond between Coenzyme A and 2-Ethyl-3-oxobutanoate. This reaction is facilitated by specific enzymes that catalyze the acetyl transfer reactions.
Industrial Production Methods
Industrial production of Coenzyme A S-(2-Ethyl-3-oxobutanoate) is carried out through biotechnological methods, utilizing microbial fermentation processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.
化学反応の分析
Types of Reactions
Coenzyme A S-(2-Ethyl-3-oxobutanoate) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can also undergo reduction reactions, where it gains electrons or hydrogen atoms.
Substitution: In substitution reactions, one functional group in the molecule is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols.
科学的研究の応用
Coenzyme A S-(2-Ethyl-3-oxobutanoate) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound plays a crucial role in metabolic pathways, including the citric acid cycle and fatty acid metabolism.
Medicine: Research on Coenzyme A S-(2-Ethyl-3-oxobutanoate) has potential implications for developing treatments for metabolic disorders.
Industry: It is used in the production of pharmaceuticals and other biotechnological products.
作用機序
The mechanism of action of Coenzyme A S-(2-Ethyl-3-oxobutanoate) involves its role as a cofactor in enzymatic acetyl transfer reactions. It interacts with various enzymes, facilitating the transfer of acetyl groups to specific substrates. This process is essential for the synthesis and oxidation of fatty acids and the oxidation of pyruvate in the citric acid cycle .
類似化合物との比較
Similar Compounds
Coenzyme A: The parent compound, which also acts as a cofactor in acetyl transfer reactions.
Acetyl-Coenzyme A: Another derivative of Coenzyme A, involved in similar biochemical processes.
Succinyl-Coenzyme A: A compound that plays a role in the citric acid cycle and other metabolic pathways.
Uniqueness
Coenzyme A S-(2-Ethyl-3-oxobutanoate) is unique due to its specific structure, which allows it to participate in distinct biochemical reactions. Its role in enzymatic acetyl transfer reactions makes it a valuable compound for research and industrial applications.
特性
分子式 |
C27H44N7O18P3S |
|---|---|
分子量 |
879.7 g/mol |
IUPAC名 |
S-[2-[3-[[(2R)-4-[[[(2R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-ethyl-3-oxobutanethioate |
InChI |
InChI=1S/C27H44N7O18P3S/c1-5-15(14(2)35)26(40)56-9-8-29-17(36)6-7-30-24(39)21(38)27(3,4)11-49-55(46,47)52-54(44,45)48-10-16-20(51-53(41,42)43)19(37)25(50-16)34-13-33-18-22(28)31-12-32-23(18)34/h12-13,15-16,19-21,25,37-38H,5-11H2,1-4H3,(H,29,36)(H,30,39)(H,44,45)(H,46,47)(H2,28,31,32)(H2,41,42,43)/t15?,16-,19?,20?,21+,25-/m1/s1 |
InChIキー |
IOFPTOHZNNADBV-DJQVHRIFSA-N |
異性体SMILES |
CCC(C(=O)C)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1C(C([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
正規SMILES |
CCC(C(=O)C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


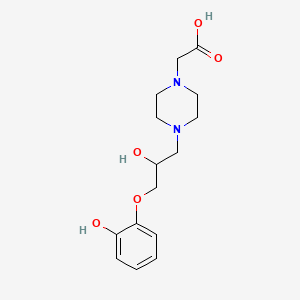
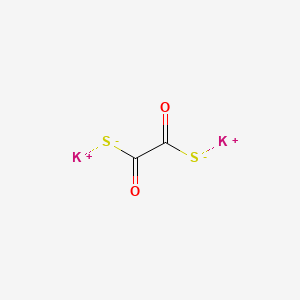
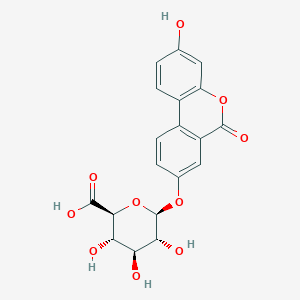

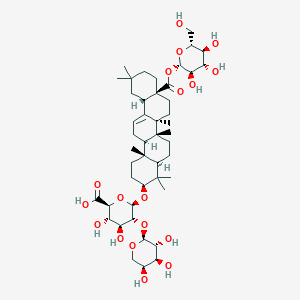
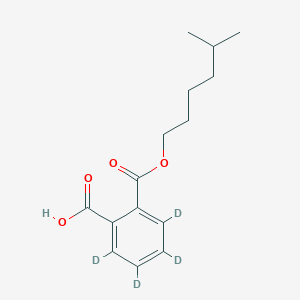
![(2S)-4-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-[[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]amino]-2-amino-4-oxobutanoic acid](/img/structure/B13848330.png)
